![molecular formula C20H21N3O4 B13440033 (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate is a complex organic compound with a unique structure that combines elements of pyrazine, pyridine, and benzazepine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then modified through various chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzazepine ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of pyrazine and pyridine rings through nucleophilic substitution and condensation reactions.
Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Hydrochloride
- (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Sulfate
Uniqueness
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate is unique due to its specific maleate salt form, which may confer distinct solubility, stability, and bioavailability properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C16H17N3.C4H4O4/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;5-3(6)1-2-4(7)8/h1-7,15,17H,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
ZDKIANXNPHVNMK-BTJKTKAUSA-N |
手性 SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



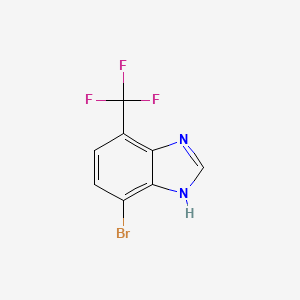

![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
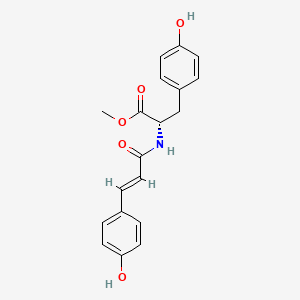
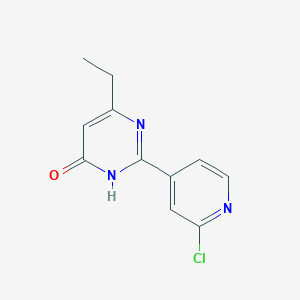
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
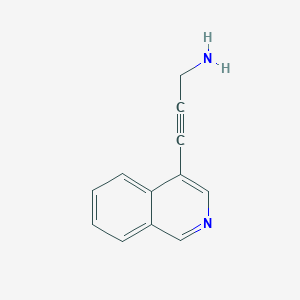
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
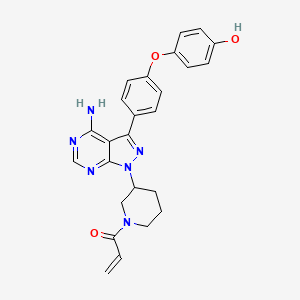

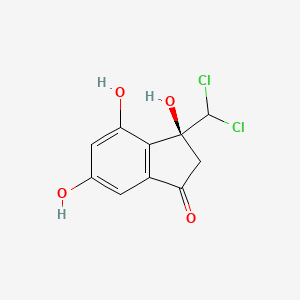
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
